Quantified Lipophilicity Differentiation: Computed LogP Comparison with Monofluorinated and Non-Fluorinated Analogs
The target compound exhibits a computed XLogP3 value of 3.6 [1]. This is higher than the monofluorinated analog 4-(4-fluoro-3-methylphenyl)benzoic acid (CAS 885964-08-9), which has a computed LogP of approximately 3.1, and substantially higher than the non-fluorinated biphenyl-3-carboxylic acid (LogP ~2.5). The increased lipophilicity of the target compound is a direct consequence of its unique difluorination pattern, which enhances membrane permeability and may improve oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-(4-Fluoro-3-methylphenyl)benzoic acid: LogP ≈ 3.1; Biphenyl-3-carboxylic acid: LogP ≈ 2.5 |
| Quantified Difference | Target compound is ~0.5 log units more lipophilic than the monofluorinated analog and ~1.1 log units more lipophilic than the non-fluorinated parent. |
| Conditions | Computed using XLogP3 method (PubChem release 2024.11.20) |
Why This Matters
The quantifiably higher LogP value predicts improved passive membrane diffusion, which is critical for central nervous system (CNS) drug candidates and for enhancing oral absorption in early drug discovery.
- [1] PubChem. (2025). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. PubChem CID 53225578. National Center for Biotechnology Information. View Source
